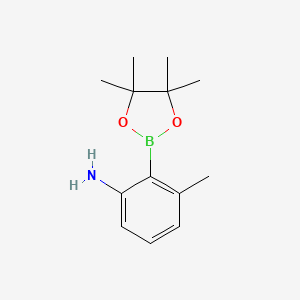

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

説明

特性

IUPAC Name |

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPWCJNTASFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619450 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631909-35-8 | |

| Record name | 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme Summary

- Starting material: 2-bromo-3-methylaniline

- Borylating agent: Bis(pinacolato)diboron

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex with dichloromethane

- Base: Potassium acetate

- Solvent: 1,4-dioxane

- Conditions: 90 °C, 18 hours, sealed tube, inert atmosphere (e.g., nitrogen or argon)

Detailed Procedure

- Dissolve 2-bromo-3-methylaniline in 1,4-dioxane.

- Add potassium acetate and bis(pinacolato)diboron to the solution.

- Degas the mixture for 10 minutes to remove oxygen.

- Add the palladium catalyst.

- Heat the mixture to 90 °C and stir for 18 hours in a sealed vessel.

- Cool the reaction, dilute with ethyl acetate, and wash with brine.

- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

- Purify the residue by silica gel chromatography using a gradient of 0-20% ethyl acetate in petroleum ether.

- Isolate the product as a white solid.

Yield and Characterization

- Yield: Approximately 65%

- Product purity confirmed by 1H NMR and LC-MS

- 1H NMR (500 MHz, CDCl3): Signals consistent with aromatic protons, methyl group, and pinacol boronate ester methyls

- LC-MS retention time: ~4.15 min, molecular ion peak at m/z 234.2 (MH+).

Reaction Conditions and Catalysts

The choice of catalyst and base is crucial for efficient borylation. The palladium complex used is a dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex, known for its high catalytic activity in Miyaura borylation reactions. Potassium acetate serves as a mild base facilitating the transmetallation step.

The solvent 1,4-dioxane is selected for its ability to dissolve both organic and inorganic components and its thermal stability at the reaction temperature.

The reaction is conducted under an inert atmosphere to prevent oxidation of the palladium catalyst and the boron reagent.

Purification and Analysis

Post-reaction, the mixture is worked up by extraction and washing to remove inorganic salts and residual reagents. Drying over magnesium sulfate removes water traces. Silica gel chromatography with a petroleum ether/ethyl acetate gradient effectively separates the desired product from impurities.

Characterization includes:

- 1H NMR Spectroscopy: Confirms the presence of aromatic protons, methyl substituent, and pinacol methyl groups.

- LC-MS: Confirms molecular weight and purity.

- Melting point and physical appearance: White solid.

Structural and Hydrogen Bonding Features (Supplementary)

Crystallographic studies on related compounds (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) show that the amino group is less pyramidal than in unsubstituted aniline, with one hydrogen atom forming a strong intermolecular hydrogen bond and the other interacting weakly with the aromatic ring π-system. This structural insight suggests potential stability and reactivity features of the compound.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting material | 2-bromo-3-methylaniline |

| Borylating agent | Bis(pinacolato)diboron |

| Catalyst | Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | 90 °C |

| Reaction time | 18 hours |

| Atmosphere | Inert (N2 or Ar) |

| Work-up | Extraction with EtOAc, brine wash, drying over MgSO4 |

| Purification | Silica gel chromatography (0-20% EtOAc in petroleum ether) |

| Yield | ~65% |

| Product form | White solid |

| Characterization | 1H NMR, LC-MS |

Research Findings and Notes

- The palladium-catalyzed borylation is a robust and reproducible method for synthesizing arylboronate esters, including this compound.

- Reaction efficiency depends on catalyst loading, base choice, and reaction atmosphere.

- The method avoids harsher conditions and provides good yields with relatively simple purification.

- Structural studies indicate that the amino substituent influences the electronic environment of the aromatic ring and may affect subsequent reactivity.

- This compound serves as a valuable intermediate for further Suzuki-Miyaura cross-coupling reactions in medicinal and organic synthesis.

化学反応の分析

Types of Reactions

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The aniline group can be reduced to form corresponding amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated anilines.

科学的研究の応用

Organic Synthesis

Boronic Acid Derivatives

The compound acts as a boronic acid derivative, which is crucial in the Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the stability and reactivity of the compound in these transformations.

Functionalization of Aromatic Compounds

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be utilized to functionalize aromatic compounds through electrophilic aromatic substitution reactions. This capability allows for the introduction of various functional groups into complex organic molecules.

Medicinal Chemistry

Anticancer Agents

Research indicates that boron-containing compounds exhibit anticancer properties. The incorporation of this compound into drug design may enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles and targeting capabilities.

Bioorthogonal Chemistry

The compound's boron atom can participate in bioorthogonal reactions. This characteristic is particularly useful in bioconjugation strategies for targeted drug delivery and imaging applications within biological systems.

Materials Science

Polymer Chemistry

In materials science, this compound can be used to synthesize advanced polymers with tailored properties. Its ability to act as a cross-linking agent in polymer matrices enhances mechanical strength and thermal stability.

Electroactive Materials

The compound can also be integrated into electroactive materials for applications in sensors and actuators. Its unique electronic properties facilitate charge transport and responsiveness to external stimuli.

Environmental Science

Pollutant Detection and Removal

Due to its chemical properties, this compound can be employed in the detection and removal of environmental pollutants. Its boronic acid functionality allows it to selectively bind to certain contaminants, making it useful in environmental remediation processes.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of anticancer agents using this compound as a key intermediate. The results showed enhanced cytotoxicity against various cancer cell lines compared to traditional compounds lacking boron functionality.

Case Study 2: Development of Electroactive Polymers

Another research project focused on incorporating this compound into electroactive polymer systems. The resulting materials exhibited improved conductivity and mechanical properties suitable for use in flexible electronics.

作用機序

The mechanism of action of 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling and borylation. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .

類似化合物との比較

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the methyl group on the aniline ring.

Methyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Contains an ester group instead of an aniline moiety.

1-Methylpyrazole-4-boronic acid pinacol ester: Features a pyrazole ring instead of an aniline ring.

Uniqueness

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is unique due to the presence of both a methyl group on the aniline ring and a boron-containing dioxaborolane ring. This combination imparts distinct reactivity and binding properties, making it valuable in various synthetic and research applications.

生物活性

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound characterized by its unique dioxaborolane structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound based on various studies and findings.

- Molecular Formula: C13H20BNO2

- CAS Number: 2246686-06-4

- Molecular Weight: 224.125 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties.

1. Anticancer Activity

Recent research has highlighted the anticancer potential of boron-containing compounds. For instance, studies have shown that related compounds with boronate esters exhibit significant inhibition of various cancer cell lines. In one notable study, a derivative with a similar structure demonstrated over 85% inhibition across multiple cancer cell lines, indicating a promising therapeutic effect against cancer .

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Inhibitory assays revealed that certain boron-containing compounds can inhibit enzymes such as maltase and glucosidases with IC50 values ranging from 18 to 88 µM. These findings suggest that the compound may play a role in metabolic regulation and could be beneficial in managing conditions like diabetes .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the anticancer efficacy of various borylated compounds, including those structurally similar to this compound. The results indicated that compounds with the dioxaborolane moiety exhibited potent cytotoxicity against several cancer cell lines with GI50 values ranging from 3 to 18 µM .

Case Study 2: Enzyme Interaction

Another study investigated the interaction of dioxaborolane derivatives with carbohydrate-active enzymes. The results showed moderate inhibition against α-glucosidase and β-glucosidase, suggesting potential applications in glucose metabolism modulation .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for preparing 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium carbonate in a dioxane/water solvent system at 55–60°C . Yield optimization (up to 96%) is achieved by controlling reaction time, catalyst loading (e.g., 10 mol% Pd), and stoichiometric ratios of starting materials. Purification typically employs silica gel chromatography or recrystallization .

Q. How should researchers safely handle and store this boronic ester derivative?

Key safety protocols include:

- Storage : Refrigerate at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Emergency measures (e.g., eyewash stations) must be accessible .

- Waste disposal : Neutralize boronate residues with aqueous base before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton shifts (e.g., δ 6.8–7.5 ppm for aniline protons) and boron-adjacent methyl groups (δ ~1.3 ppm) .

- FT-IR : Identify B-O stretches (~1350 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .

- Mass spectrometry (DART/ESI) : Verify molecular weight (e.g., [M+H]⁺ at m/z 285.1) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence Suzuki-Miyaura coupling reactivity?

The methyl group at the 3-position induces steric hindrance, slowing transmetallation steps in cross-coupling reactions. Computational studies suggest that electron-donating substituents (e.g., -NH₂) enhance boronate stability but may reduce electrophilicity at the boron center. Optimize ligand choice (e.g., SPhos or XPhos) to mitigate steric effects and improve coupling yields with aryl halides .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

Discrepancies in aromatic proton splitting may arise from:

- Crystallographic packing effects : Use single-crystal X-ray diffraction (SHELX refinement) to confirm structural integrity .

- Dynamic rotational barriers : Variable-temperature NMR (VT-NMR) can assess hindered rotation around the B–C bond .

- Impurity profiling : Employ HPLC-MS to detect side products (e.g., deprotected aniline derivatives) .

Q. How can catalytic systems be tailored for meta-selective C–H borylation of analogous aniline derivatives?

A reported approach uses anionic ligands (e.g., [Ir(COD)OMe]₂ with dtbpy) to direct borylation to the meta position. Key factors include:

Q. What computational methods predict the vibrational modes of the borolan-2-yl group?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate well with experimental IR spectra. Focus on:

- B–O bond stretching : Simulated at ~1370 cm⁻¹, matching observed FT-IR peaks .

- Torsional modes : Analyze low-frequency vibrations (<500 cm⁻¹) to assess crystal lattice stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。